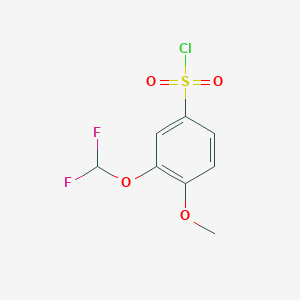

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(16(9,12)13)4-7(6)15-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASGJSDUROXRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a benzene ring. One common method involves the reaction of 4-methoxyphenol with difluoromethyl ether in the presence of a base to form 4-methoxy-3-(difluoromethoxy)phenol. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound .

Chemical Reactions Analysis

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.

Scientific Research Applications

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride has several applications in scientific research:

Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to introduce the sulfonyl chloride group into molecules.

Organic Electronics: Due to its unique reactivity and stability, it is used in the materials for organic electronics.

Phenoxypyridylpyrimidine Derivatives: It is a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives, which are modulators of inositol requiring enzyme 1 (IRE1) activity.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules and participate in various biochemical pathways. The difluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Substituent Effects

Physical Properties and Solubility

- Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, methanol) is moderate, similar to [3-(4-Methoxyphenoxy)Phenyl]Sulfonyl Chloride . In contrast, trifluoromethoxy derivatives exhibit lower solubility due to increased hydrophobicity .

- Stability : Electron-withdrawing groups (e.g., -OCHF₂, -Cl) enhance thermal and hydrolytic stability compared to methoxy-only analogues .

Biological Activity

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride (CAS No. 929341-67-3) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8ClF2O3S

- Molecular Weight : 239.67 g/mol

- Physical State : Liquid at room temperature

- Melting Point : Not specified in available data

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. It can modify various biomolecules, including proteins and nucleic acids, leading to alterations in their function. This modification can impact several cellular pathways, making it a candidate for therapeutic applications in various diseases.

Anticancer Properties

Recent studies indicate that sulfonyl chlorides can exhibit anticancer activities by inhibiting specific enzymes involved in tumor progression. For instance, compounds similar to this compound have shown promise in targeting the following:

- 17β-Hydroxysteroid Dehydrogenase Type 2 : Inhibitors of this enzyme are being explored for their potential in treating hormone-dependent cancers .

- Human Aldose Reductase : Compounds with similar structures have been evaluated for their ability to inhibit this enzyme, which is implicated in diabetic complications and cancer progression .

Antimicrobial Activity

Sulfonyl chlorides are known for their antimicrobial properties. The modification of bacterial proteins by such compounds can lead to the disruption of essential cellular functions, making them potential candidates for antibiotic development.

Study on Insulin Release

A study published in the European Journal of Medicinal Chemistry explored the effects of novel arylsulfonylspiroimidazolidine derivatives on insulin release from MIN6 cells. While this study did not directly involve this compound, it highlights the potential of sulfonyl-containing compounds in diabetes management .

Synthesis and Evaluation

Research has synthesized various derivatives of benzenesulfonyl chlorides to evaluate their biological activities. For example, a series of spiroimidazolidine-2',4'-diones were synthesized and tested for their ability to stimulate insulin release and inhibit aldose reductase, demonstrating the broader applicability of sulfonyl derivatives in pharmacology .

Data Table: Biological Activities of Related Compounds

Q & A

Q. How is this compound utilized in synthesizing PCSK9 inhibitors?

- Case Study :

- React this compound with cyclopentylamine derivatives to form sulfonamide intermediates.

- Subsequent coupling with pyrimidine analogs (e.g., 5-(difluoromethoxy)-2-pyrimidinylamine) yields inhibitors with IC₅₀ values <100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.